Cas no 32885-81-7 (1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-)

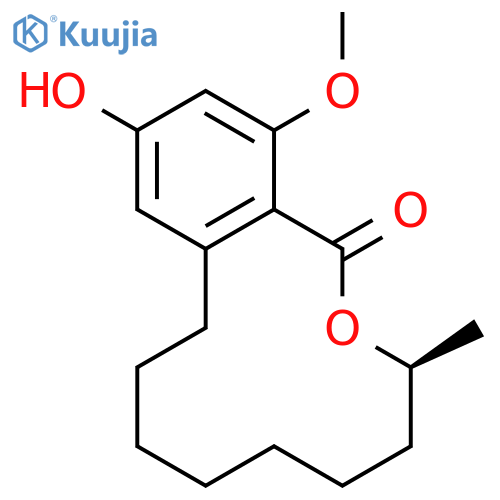

32885-81-7 structure

商品名:1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-

1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-

- Lasiodiplodin

- (-)-(S)-Lasiodiplodin

- (-)-Lasiodiplodin

- (S)-Lasiodiplodin

- 1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (S)- (8CI)

- (3S)-Lasiodiplodin

- (S)-3,4,5,6,7,8,9,10-Octahydro-12-hydroxy-14-methoxy-3-methyl-1H-2-benzoxacyclododecin-1-one

- [ "" ]

- SCHEMBL23484270

- (3S)-12-hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one

- 32885-81-7

- CHEMBL393258

- HY-N3401

- (4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one

- Q59287150

- FS-9431

- AKOS032948907

- CS-0024135

- (9S)-15-hydroxy-13-methoxy-9-methyl-10-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one

- (4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo(10.4.0)hexadeca-1(12),13,15-trien-2-one

- DA-64873

- (9S)-15-hydroxy-13-methoxy-9-methyl-10-oxabicyclo(10.4.0)hexadeca-1(12),13,15-trien-11-one

-

- インチ: InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1

- InChIKey: OKWRDLQBKAOJNC-LBPRGKRZSA-N

- ほほえんだ: C1CCC[C@H](C)OC(=O)C2C(=CC(=CC=2CCC1)O)OC

計算された属性

- せいみつぶんしりょう: 292.16752

- どういたいしつりょう: 292.16745924g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 500.4±50.0 °C at 760 mmHg

- フラッシュポイント: 181.7±23.6 °C

- PSA: 55.76

- LogP: 3.84280

- じょうきあつ: 0.0±1.3 mmHg at 25°C

1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L89270-5mg |

Lasiodiplodin |

32885-81-7 | 5mg |

¥4480.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN4418-1 mL * 10 mM (in DMSO) |

Lasiodiplodin |

32885-81-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-15 | |

| TargetMol Chemicals | TN4418-5mg |

Lasiodiplodin |

32885-81-7 | 5mg |

¥ 3710 | 2024-07-20 | ||

| TargetMol Chemicals | TN4418-5 mg |

Lasiodiplodin |

32885-81-7 | 98% | 5mg |

¥ 3,710 | 2023-07-11 | |

| A2B Chem LLC | AF82815-5mg |

Lasiodiplodin |

32885-81-7 | 97% | 5mg |

$660.00 | 2024-04-20 | |

| TargetMol Chemicals | TN4418-1 ml * 10 mm |

Lasiodiplodin |

32885-81-7 | 1 ml * 10 mm |

¥ 3810 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4418-1 mg |

Lasiodiplodin |

32885-81-7 | 1mg |

¥2275.00 | 2022-04-26 |

1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)- 関連文献

-

Antonio Evidente Nat. Prod. Rep. 2022 39 1591

-

Senhua Chen,Zhaoming Liu,Hongju Liu,Yuhua Long,Dongni Chen,Yongjun Lu,Zhigang She Org. Biomol. Chem. 2017 15 6338

-

3. Ring closing diene metathesis in organic synthesisSusan K. Armstrong J. Chem. Soc. Perkin Trans. 1 1998 371

-

4. Strategies of synthesis based on cyclohexadienes: part 3. A novel route to macrolide aromatic polyketidesArthur J. Birch,Neelakandha S. Mani,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1990 1423

-

Mostafa E. Rateb,Rainer Ebel Nat. Prod. Rep. 2011 28 290

32885-81-7 (1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-) 関連製品

- 55331-29-8(1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-)

- 21499-24-1(Agrimonolide)

- 26538-44-3(Zeranol)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量